molecular formula C29H32ClF3N2O3 B14044111 (R)-2-((R)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride

(R)-2-((R)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride

Cat. No.: B14044111
M. Wt: 549.0 g/mol
InChI Key: BYGBTDRDPBJUBB-ITTCRWFKSA-N
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Description

Almorexant hydrochloride is a potent and competitive dual orexin 1 receptor (OX1) and orexin 2 receptor (OX2) antagonist. It was developed by Actelion Pharmaceuticals and GlaxoSmithKline for the treatment of insomnia. The compound acts as a competitive antagonist of the OX1 and OX2 orexin receptors, which are involved in the regulation of sleep and wakefulness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of almorexant hydrochloride involves several key steps. One notable method is the enantioselective synthesis via iridium-catalysed intramolecular allylic amidation. This method involves the preparation of the chiral tetrahydroisoquinoline core structure, followed by an oxidative Heck reaction at room temperature and a hydrazine-mediated organocatalysed reduction .

Industrial Production Methods

Industrial production methods for almorexant hydrochloride are not extensively documented in the public domain. the synthesis typically involves the use of advanced catalytic processes and stringent reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Almorexant hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of almorexant hydrochloride include iridium catalysts, hydrazine, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major product formed from these reactions is almorexant hydrochloride itself, which is obtained in its pure form after several purification steps.

Scientific Research Applications

Mechanism of Action

Almorexant hydrochloride exerts its effects by acting as a competitive antagonist of the OX1 and OX2 orexin receptors. These receptors are involved in the regulation of sleep and wakefulness. By inhibiting the activation of these receptors, almorexant hydrochloride promotes sleep and reduces wakefulness . The compound selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular calcium mobilization .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H32ClF3N2O3

Molecular Weight

549.0 g/mol

IUPAC Name

(2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride

InChI

InChI=1S/C29H31F3N2O3.ClH/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32;/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35);1H/t24-,27-;/m1./s1

InChI Key

BYGBTDRDPBJUBB-ITTCRWFKSA-N

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl

Origin of Product

United States

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